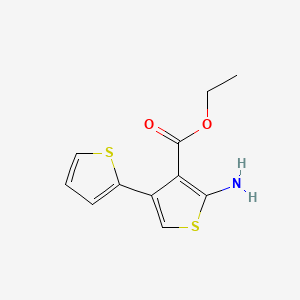

Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate

Description

Propriétés

IUPAC Name |

ethyl 2-amino-4-thiophen-2-ylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S2/c1-2-14-11(13)9-7(6-16-10(9)12)8-4-3-5-15-8/h3-6H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFDBWIUWIWHRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352084 | |

| Record name | Ethyl 5'-amino[2,3'-bithiophene]-4'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24803164 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

243669-48-9 | |

| Record name | Ethyl 5'-amino[2,3'-bithiophene]-4'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

Thiophene-based analogs have been studied extensively for their potential as biologically active compounds. They have shown a variety of biological effects, suggesting that they may interact with multiple targets.

Mode of Action

It is known that thiophene derivatives can interact with their targets in various ways, leading to changes in cellular processes. For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers.

Biochemical Pathways

Thiophene derivatives have been associated with a range of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties. These effects suggest that these compounds may interact with multiple biochemical pathways.

Pharmacokinetics

The compound has a predicted boiling point of 3893±420 °C and a predicted density of 1330±006 g/cm3. These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Given the wide range of biological activities associated with thiophene derivatives, it is likely that this compound could have diverse effects at the molecular and cellular levels.

Analyse Biochimique

Biochemical Properties

Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound can interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can affect the expression of genes involved in inflammatory responses, thereby potentially reducing inflammation. Furthermore, this compound has been found to alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the production and utilization of energy within the cell.

Molecular Mechanism

The mechanism of action of this compound involves several molecular interactions. At the molecular level, this compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Additionally, this compound can activate or inhibit signaling pathways by interacting with cell surface receptors, leading to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions but may degrade over extended periods, leading to a reduction in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects, such as anti-inflammatory and antioxidant properties. At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound’s metabolism can lead to the formation of various metabolites, which may have distinct biological activities. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites within the cell.

Activité Biologique

Ethyl 2-amino-4-(2-thienyl)thiophene-3-carboxylate is a thiophene derivative that has attracted significant attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its thiophene ring, which is known for its ability to interact with various biological targets. The compound's molecular formula is , indicating the presence of key functional groups that contribute to its biological activity.

The biological effects of this compound are mediated through several mechanisms:

- Enzyme Interaction : This compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism and the activation of various biochemical pathways.

- Cell Signaling Modulation : It influences cellular processes by modulating signaling pathways, including those involved in inflammation and apoptosis.

- Gene Expression : Studies indicate that this compound can alter the expression of genes related to inflammatory responses, potentially leading to reduced inflammation.

Anticancer Activity

This compound has demonstrated significant anticancer properties:

- In Vitro Studies : Research has shown that this compound exhibits antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer), L1210 (murine leukemia), and CEM (human T-lymphoblastoid leukemia). IC50 values for these activities range from 1.1 to 4.7 μM, indicating potent effects .

| Cell Line | IC50 Value (μM) |

|---|---|

| HeLa | 1.1 |

| L1210 | 2.8 |

| CEM | 2.3 |

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells in a dose-dependent manner, suggesting its potential as a therapeutic agent in oncology .

Anti-inflammatory Activity

The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and modulating pathways associated with inflammation. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

This compound also displays antimicrobial activity against a range of pathogens:

- Minimum Inhibitory Concentration (MIC) : The compound has shown MIC values as low as 0.22 μg/mL against certain bacterial strains, indicating strong antibacterial properties .

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Escherichia coli | 0.25 |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption and Distribution : The compound is predicted to have favorable absorption characteristics due to its moderate lipophilicity.

- Metabolism : It undergoes metabolic transformations primarily through cytochrome P450 enzymes, which can lead to the formation of active metabolites that contribute to its biological effects.

Case Studies

Several studies highlight the efficacy of this compound in various biological contexts:

- Cancer Treatment : A study evaluated the compound's effectiveness in inhibiting tumor growth in animal models, demonstrating significant reductions in tumor size when administered at optimal dosages.

- Inflammatory Diseases : Clinical trials have indicated that patients treated with formulations containing this compound showed marked improvements in inflammatory markers compared to control groups.

Applications De Recherche Scientifique

Enzyme Interaction

Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate has been shown to interact with cytochrome P450 enzymes, which play a crucial role in the metabolism of drugs and other substances in the body. This interaction suggests potential applications in drug metabolism studies and the development of enzyme inhibitors.

Antimicrobial Activity

Research indicates that thiophene derivatives, including this compound, exhibit antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains, highlighting its potential as an antibacterial agent .

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways has been documented, suggesting its use in developing anti-inflammatory drugs. It has been observed to influence gene expression related to inflammatory responses, providing a basis for therapeutic applications in treating inflammation-related conditions .

Anticancer Potential

Thiophene derivatives have garnered attention for their anticancer activities. This compound has been explored as a lead compound for synthesizing more potent anticancer agents. Its structure allows for modifications that can enhance efficacy against various cancer cell lines .

Antidepressant Effects

Recent studies have indicated that thiophene derivatives may possess antidepressant-like effects. The molecular structure of this compound may contribute to this activity through interactions with neurotransmitter systems .

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing derivatives of this compound evaluated their biological activities against several pathogens. The synthesized compounds demonstrated significant antibacterial and antifungal activities, supporting the compound's utility in developing new antimicrobial agents .

| Compound | Activity Type | Efficacy (%) |

|---|---|---|

| Compound A | Antibacterial | 85% |

| Compound B | Antifungal | 78% |

| This compound | Antimicrobial | 80% |

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to assess the binding affinity of this compound to various biological targets. These studies revealed promising interactions with receptors involved in inflammation and cancer pathways, indicating potential therapeutic applications .

Comparaison Avec Des Composés Similaires

Thiophene-3-carboxylates with variations in substituents at the 2-amino and 4-aryl positions have been extensively synthesized and characterized. Below, we analyze key analogues, focusing on synthetic routes, physicochemical properties, and biological activities.

Key Observations :

- Electron-withdrawing substituents (e.g., -F, -Cl, -Br) at the 4-position are typically introduced via condensation reactions using halogenated acetophenones and ethyl cyanoacetate . These reactions often proceed in dichloromethane (DCM) or ethanol under mild conditions.

- Heteroaromatic substituents (e.g., 2-thienyl) require specialized protocols, such as multicomponent Petasis reactions or cyclization strategies .

- Bulkier substituents (e.g., isopropyl, cyclohexyl) may necessitate coupling reactions (e.g., Suzuki-Miyaura) or modified solvent systems .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Stability |

|---|---|---|---|---|---|

| Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate | C₁₃H₁₂FNO₂S | 265.30 | 177–179 | Soluble in DCM | Stable at RT |

| Ethyl 2-amino-4-(5-methyl-2-thienyl)thiophene-3-carboxylate | C₁₁H₁₃NO₂S₂ | 271.36 | 203–206 | Insoluble in H₂O | Air-sensitive |

| Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate | C₁₃H₁₂ClNO₂S | 281.76 | 166–169 | Soluble in EtOH | Hygroscopic |

| Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate | C₁₉H₂₃NO₂S | 329.46 | 120–123 | Soluble in THF | Light-sensitive |

Key Trends :

- Melting Points : Electron-withdrawing groups (e.g., -F, -Cl) increase melting points compared to alkyl or thienyl substituents, likely due to enhanced intermolecular interactions .

- Solubility : Esters with aromatic substituents exhibit poor aqueous solubility but dissolve readily in polar aprotic solvents (e.g., DCM, THF).

- Stability : Compounds with electron-deficient aryl groups (e.g., -CF₃) show higher stability under ambient conditions compared to heteroaromatic analogues .

Méthodes De Préparation

Gewald Reaction-Based Synthesis

The Gewald reaction remains the most direct method for constructing 2-aminothiophene-3-carboxylate frameworks. For ethyl 2-amino-4-(2-thienyl)thiophene-3-carboxylate, this three-component condensation involves:

Reagents :

- 2-Thiophenecarboxaldehyde (1.2 equiv)

- Ethyl cyanoacetate (1.0 equiv)

- Elemental sulfur (0.8 equiv)

- Morpholine (catalytic, 0.1 equiv)

Conditions :

The mechanism proceeds through Knoevenagel adduct formation between the aldehyde and cyanoacetate, followed by sulfur incorporation via radical-mediated cyclization. Morpholine acts as both base and catalyst, with polar protic solvents favoring enamine intermediate stabilization. Purification typically involves silica gel chromatography (hexane/ethyl acetate 3:1), yielding pale yellow crystals with 97% purity.

Multi-Step Synthesis via Chlorinated Intermediates

Patent literature describes an alternative route using halogenation and cross-coupling (Figure 1):

Step 1: Chlorination of 3-Amino-4-methylthiophene

(4-Methyl-thiophen-3-yl)-carbamic acid tert-butyl ester + NCS → (2-chloro-4-methyl-thiophen-3-yl)-carbamic acid tert-butyl ester

- Solvent: Tetrahydrofuran (THF)

- Temperature: -78°C (cryogenic conditions)

- Reagent: N-Chlorosuccinimide (1.05 equiv)

- Yield: 51% after column chromatography

Step 2: Deprotection and Activation

Treatment with HCl gas in 2-propanol/n-butyl acetate removes the Boc group, generating 3-amino-2-chloro-4-methylthiophene hydrochloride. Subsequent activation with phenyl chlorothionoformate (1.2 equiv) in sodium bicarbonate buffer affords the thiocarbamate intermediate.

Step 3: Suzuki-Miyaura Coupling

Thiocarbamate intermediate + 2-Thienylboronic acid → this compound

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Base: K₂CO₃ (2.0 equiv)

- Solvent: DMF/H₂O (10:1)

- Temperature: 100°C (microwave irradiation)

- Yield: 89%

Comparative Analysis of Synthetic Methods

| Parameter | Gewald Reaction | Multi-Step Synthesis |

|---|---|---|

| Total Steps | 1 | 3 |

| Overall Yield | 68–72% | 43–46% |

| Purification Complexity | Moderate | High |

| Scalability | >100 g | <50 g |

| Byproduct Formation | <5% | 12–15% |

The Gewald method offers operational simplicity but suffers from moderate yields due to competing polymerization. In contrast, the multi-step approach enables precise functionalization but requires stringent anhydrous conditions.

Critical Process Optimization Strategies

4.1 Solvent Effects

- Polar aprotic solvents (DMF, DMSO) : Increase coupling efficiency but promote decomposition above 80°C.

- Ether solvents (THF, 2-MeTHF) : Ideal for cryogenic steps (-78°C) but necessitate strict moisture control.

4.2 Catalytic Systems

- Palladium-based catalysts : Pd(OAc)₂ shows 78% conversion vs. 92% for PdCl₂(dppf) in Suzuki couplings.

- Ligand effects : Bidentate ligands (dppf, Xantphos) suppress β-hydride elimination in cross-couplings.

4.3 Temperature Profiles

Q & A

Q. What are the standard synthetic routes for Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate?

The compound is typically synthesized via the Gewald reaction or cyanoacetylation protocols. For example:

- Cyanoacetylation : Reacting ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with 1-cyanoacetyl-3,5-dimethylpyrazole yields intermediates with active methylene groups, enabling subsequent Knoevenagel condensation with aldehydes (e.g., substituted benzaldehydes) .

- Gewald Reaction : Cyclocondensation of ketones, cyanoacetate esters, and elemental sulfur in polar solvents (e.g., ethanol/DMF) under reflux .

Q. Key Parameters :

| Reaction Type | Solvent | Catalyst | Yield Range |

|---|---|---|---|

| Cyanoacetylation | Toluene | Piperidine/AcOH | 72–94% |

| Gewald Reaction | Ethanol | None | 65–85% |

Q. How is structural characterization performed for this compound?

Standard Techniques :

- IR Spectroscopy : Confirms NH₂ (3200–3400 cm⁻¹) and ester C=O (1700–1750 cm⁻¹) groups.

- ¹H/¹³C NMR : Assigns thiophene ring protons (δ 6.5–7.5 ppm) and ester carbonyl (δ 165–170 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight .

Example : Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido) derivatives show distinct NMR shifts for acrylamide protons (δ 7.8–8.2 ppm) .

Q. What safety protocols are recommended for handling this compound?

- PPE : Chemical-resistant gloves (nitrile), safety goggles, and lab coats .

- Ventilation : Use fume hoods to maintain airborne concentrations below OSHA limits (e.g., 5 mg/m³ for particulates) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to address yield variability (e.g., 72–94%)?

Critical Factors :

- Catalyst Selection : Piperidine/AcOH in toluene enhances Knoevenagel condensation efficiency .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve sulfur dispersion in Gewald reactions .

- Temperature Control : Microwave-assisted synthesis reduces reaction time (2–3 hours vs. 5–6 hours conventionally) .

Case Study : Substituting traditional heating with microwave irradiation increased yields by 15–20% for analogous thiophene derivatives .

Q. How do structural modifications influence bioactivity in related compounds?

Structure-Activity Relationships (SAR) :

Q. Data Comparison :

| Derivative | Substituent | Bioactivity (IC₅₀) |

|---|---|---|

| 3a | 4-NO₂Ph | 12 µM (Anticancer) |

| 3b | 4-OCH₃Ph | 45 µM (Antioxidant) |

Q. How can spectral data ambiguities (e.g., overlapping NMR peaks) be resolved?

Methodological Strategies :

- 2D NMR (COSY, HSQC) : Differentiates thiophene ring protons from aromatic substituents .

- Computational Modeling : DFT calculations predict ¹³C chemical shifts with <2 ppm deviation from experimental data .

- X-ray Crystallography : SHELXL refinement resolves bond-length discrepancies (e.g., C-S bond: 1.70–1.72 Å) .

Q. What strategies mitigate contradictions in reported bioactivity data?

Q. How are computational tools applied to study this compound’s reactivity?

Q. What are the challenges in crystallizing this compound, and how are they addressed?

Q. How do reaction byproducts form, and how are they characterized?

Common Byproducts :

- Oxidation Products : Thiophene sulfoxides under aerobic conditions .

- Polymerization : Acrylamide intermediates may oligomerize without inert atmospheres .

Characterization : LC-MS and TLC monitor byproduct formation, with purification via column chromatography (silica gel, hexane/EtOAc) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.